molecular formula C15H16ClN3O3S B10959818 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10959818
M. Wt: 353.8 g/mol
InChI Key: LTURPUYIZOIHLR-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative The indole core can be synthesized using the Fischer indole synthesis or the Bartoli indole synthesis

The isoxazole ring is introduced through a cyclization reaction involving appropriate precursors. The final step involves the sulfonation of the isoxazole ring to form the sulfonamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE can be compared with other indole derivatives, sulfonamides, and isoxazole-containing compounds. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Isoxazole: A basic isoxazole ring structure used in various pharmaceuticals.

The uniqueness of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H16ClN3O3S/c1-9-15(10(2)22-19-9)23(20,21)18-6-5-11-8-17-14-4-3-12(16)7-13(11)14/h3-4,7-8,17-18H,5-6H2,1-2H3

InChI Key

LTURPUYIZOIHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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